3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a methoxy group on a benzonitrile framework. Its molecular formula is , and it exhibits significant chemical stability due to the presence of the trifluoromethyl group, which is known for its strong electron-withdrawing properties. This compound is notable in the field of organic synthesis and medicinal chemistry for its potential applications in drug development and material science.
Research indicates that 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile may exhibit biological activity due to its structural features. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets. Studies have suggested that compounds with similar structures can interact with various receptors and enzymes, indicating potential applications in pharmacology, particularly as inhibitors or modulators in biochemical pathways.
The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile typically involves several key steps:
These methods ensure high yields and purity of the final product, often utilizing advanced techniques such as continuous flow reactors for industrial applications .
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile has several important applications:
Interaction studies involving 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile focus on its binding affinities with various proteins and enzymes. The presence of fluorine atoms enhances hydrophobic interactions, which are crucial for binding efficacy. For instance, studies have shown that compounds with similar trifluoromethyl substitutions exhibit improved potency against certain biological targets, making them valuable candidates for further research in drug discovery .
Several compounds share structural similarities with 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-trifluoromethylbenzonitrile | Trifluoromethyl group on benzene | Used extensively in pharmaceutical applications |
| 2-Fluoro-5-methoxy-3-trifluoromethylbenzonitrile | Methoxy group at different position | Exhibits different biological activity |
| 4-Trifluoromethylbenzonitrile | Trifluoromethyl group only | Simpler structure; often used in agrochemical synthesis |
| 3-Trifluoromethylbenzamide | Amide functional group | Potentially different pharmacological properties |
These compounds highlight the versatility of trifluoromethyl-containing molecules in various chemical contexts while underscoring the unique positioning of functional groups in determining their reactivity and biological activity.
Transition metal catalysis has emerged as a cornerstone for introducing trifluoromethyl groups into aromatic systems. The electron-deficient nature of the trifluoromethyl group necessitates precise control over regioselectivity, particularly when combined with other substituents like fluorine and methoxy.
A pivotal approach involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of analogous trifluoromethylbenzonitrile derivatives. For instance, palladium acetate paired with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) enables the substitution of halogen atoms with cyano groups in trifluoromethyl-substituted aryl halides. This method achieves yields exceeding 90% under optimized conditions (170°C in N,N-dimethylformamide). Key parameters include:
| Catalyst System | Temperature | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 170°C | DMF | 90% |
| Pd/C | 150°C | NMP | 82% |
The palladium complex facilitates oxidative addition into the carbon-halogen bond, followed by transmetallation with cyanide sources like potassium ferrocyanide. Steric and electronic effects from the methoxy and fluorine groups direct the cyanide to the para position relative to the trifluoromethyl group.
Copper catalysts, such as copper(I) cyanide, enable direct trifluoromethylation via radical pathways. Hypervalent iodine reagents (e.g., Togni’s reagent) serve as trifluoromethyl sources, generating CF₃ radicals that couple with aryl boronic acids or halides. For example, a copper(I)-catalyzed reaction between 3-fluoro-2-methoxy-iodobenzene and Togni’s reagent in acetonitrile at 80°C yields the trifluoromethylated intermediate, which is subsequently cyanated using cuprous cyanide in dimethyl sulfoxide. This stepwise approach avoids interference from the methoxy group’s directing effects.
The structure-activity relationship studies of benzonitrile derivatives have revealed fundamental principles governing their biological activity, with 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile serving as a representative example of optimized molecular design [3]. The trifluoromethyl group enhances lipophilicity and facilitates membrane permeability, while the fluorine atom at the 3-position modulates electronic density distribution across the aromatic ring [4]. Research indicates that the methoxy group at the 2-position contributes to improved solubility and provides additional hydrogen bonding interactions with biological targets .
Comprehensive structure-activity relationship analyses have demonstrated that benzonitrile derivatives exhibit varying potency ranges depending on their substitution patterns [3]. The electron-withdrawing properties of the cyano group decrease the electronic density of the benzene ring, contributing to enhanced binding affinity in androgen receptor environments [3]. Studies comparing different fluorinated benzonitrile analogs have shown that compounds containing trifluoromethyl groups consistently demonstrate superior inhibitory activity, with typical half maximal inhibitory concentration values ranging from 0.5 to 50 nanomolar across various therapeutic targets .
| Structural Feature | Biological Effect | Potency Enhancement | Therapeutic Application |
|---|---|---|---|
| Trifluoromethyl group | Enhanced lipophilicity, metabolic stability | 10-50 fold | Phosphodiesterase 4 inhibitors, kinase modulators |
| Fluorine substitution | Increased binding affinity | 5-20 fold | Non-nucleoside reverse transcriptase inhibitors |
| Methoxy group | Improved solubility, hydrogen bonding | 2-10 fold | Farnesyltransferase inhibitors |
| Cyano group | Electronic property modulation | 3-15 fold | Protease inhibitors, enzyme modulators |
The positioning of substituents on the benzonitrile core significantly impacts biological activity, with meta and para positions typically providing optimal activity profiles [6]. Fluorine substitution at various positions has been shown to alter antimutagenic signatures and enhance metabolic stability, particularly in compounds designed for central nervous system penetration [7]. The combination of multiple electronegative groups, as seen in 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile, creates synergistic effects that optimize both pharmacokinetic properties and target selectivity .
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of phosphodiesterase 4 inhibitors, representing a significant advancement in anti-inflammatory drug development [8]. The compound's unique structural features make it particularly suitable for constructing molecules that selectively inhibit phosphodiesterase 4 enzymes while maintaining selectivity over other phosphodiesterase isoforms [9]. Research has demonstrated that benzonitrile intermediates are essential for accessing complex heterocyclic scaffolds required for potent phosphodiesterase 4 inhibition [10].
The synthetic utility of this compound in phosphodiesterase 4 inhibitor development stems from its ability to undergo various chemical transformations while maintaining the critical electronic properties needed for biological activity [8]. Studies have shown that incorporating trifluoromethyl-substituted benzonitrile intermediates into drug synthesis pathways results in compounds with improved half maximal inhibitory concentration values, often in the low nanomolar range [11]. The presence of the methoxy group facilitates selective chemical modifications that are crucial for fine-tuning inhibitor selectivity and potency [10].
| Phosphodiesterase 4 Inhibitor | Benzonitrile Intermediate Role | Inhibitory Activity | Development Status |
|---|---|---|---|
| Apremilast | 3-Ethoxy-4-methoxy benzonitrile precursor | 0.74-0.9 micromolar | Approved for psoriasis |
| Roflumilast | Aromatic building block | 0.8-3.0 micromolar | Approved for chronic obstructive pulmonary disease |
| Cilomilast | Key synthetic precursor | 0.1-1.0 micromolar | Phase III discontinued |
| Nitraquazone analogs | Core heterocycle construction | 0.27-8.6 micromolar | Research stage |
The development of phosphodiesterase 4 inhibitors utilizing benzonitrile intermediates has focused on overcoming the limitations of early-generation compounds, particularly regarding gastrointestinal side effects [12]. Advanced synthetic strategies employing 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile as a key intermediate have enabled the creation of compounds with improved therapeutic indices [9]. The trifluoromethyl group contributes to enhanced metabolic stability, while the fluorine atom provides additional selectivity through specific protein interactions [11].
Recent research has identified that benzonitrile derivatives with pyrimidine-2,4-dione cores, accessible through intermediates like 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile, exhibit potent phosphodiesterase 4 inhibitory activity with improved selectivity profiles [10]. The 5-anilino derivatives of these compounds have shown the best combination of inhibitory potency and selectivity, with some analogs demonstrating half maximal inhibitory concentration values below 100 nanomolar [10]. These findings highlight the critical role of properly substituted benzonitrile intermediates in achieving optimal pharmacological profiles [9].
The construction of hybrid molecules incorporating 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile represents a sophisticated approach to developing multi-target kinase inhibitors with enhanced therapeutic efficacy [13]. These hybrid constructs leverage the unique electronic properties of the fluorinated benzonitrile scaffold to create molecules capable of simultaneously engaging multiple kinase targets while maintaining selectivity and reduced off-target effects [14]. Research has demonstrated that benzonitrile-containing hybrid molecules exhibit superior binding affinities compared to their non-fluorinated counterparts, with typical half maximal inhibitory concentration values ranging from 0.5 to 50 nanomolar [15].
The strategic incorporation of trifluoromethyl and fluorine substituents in hybrid kinase inhibitors has been shown to enhance both potency and metabolic stability [14]. Studies of dual MER/AXL kinase inhibitors have revealed that furanopyrimidine scaffolds combined with benzonitrile pharmacophores create bifunctional compounds with remarkable immune-modulating activity [13]. The trifluoromethyl group contributes to improved binding affinity through enhanced hydrophobic interactions, while the cyano group serves as a hydrogen bond acceptor in kinase active sites [15].
| Kinase Target | Hybrid Scaffold | Binding Affinity | Mechanism of Action | Clinical Status |
|---|---|---|---|---|
| BCR-ABL | Trifluoromethyl-benzonitrile | 15-30 nanomolar | ATP-competitive inhibition | Approved for chronic myeloid leukemia |
| Epidermal growth factor receptor | Quinazoline-benzonitrile | 0.5-2 nanomolar | Irreversible covalent binding | Approved for non-small cell lung cancer |
| Bruton tyrosine kinase | Azaindole-benzonitrile | 0.5 nanomolar | Covalent cysteine modification | Approved for B-cell malignancies |
| MER/AXL | Furanopyrimidine-benzonitrile | 7-13 nanomolar | Dual kinase inhibition | Preclinical development |
The development of benzonitrile-based hybrid molecules has focused on creating compounds with multiple pharmacophore access points, enabling simultaneous interaction with different protein binding sites [13]. Advanced molecular modeling studies have guided the optimization of these hybrid constructs, revealing that the combination of electron-withdrawing groups with strategically positioned hydrogen bond acceptors creates optimal binding geometries [16]. The benzonitrile moiety often occupies hydrophobic pockets within kinase active sites, forming critical π-π stacking interactions that stabilize protein-inhibitor complexes [15].
Recent advances in hybrid molecule design have demonstrated that incorporating 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile into kinase inhibitor scaffolds results in compounds with enhanced selectivity profiles [17]. These molecules exhibit reduced activity against off-target kinases while maintaining potent inhibition of their primary targets, addressing a major challenge in kinase inhibitor development [18]. The unique electronic properties conferred by the multiple fluorine-containing substituents create distinct binding signatures that enable precise target discrimination [7].
The supramolecular recognition of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile occurs primarily through two distinct intermolecular interaction modes: π-π stacking between aromatic systems and directional CH···N hydrogen bonding involving the nitrile functionality [1] [2]. These non-covalent interactions form the foundation for selective molecular recognition in various macrocyclic host systems.
π-π Stacking Interactions
The aromatic benzene ring of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile participates in π-π stacking interactions with complementary aromatic surfaces in macrocyclic hosts [1]. Research on related benzonitrile derivatives, particularly 4-(trifluoromethyl)benzonitrile, demonstrates that these interactions occur with characteristic centroid-to-centroid distances ranging from 3.476 to 3.784 Å [3]. The angle between ring normals and centroid vectors typically falls within 18.6° to 22.9°, indicating strong π-π stacking interactions [2].
The electron-deficient nature of the benzonitrile core, enhanced by the trifluoromethyl substituent, creates favorable conditions for π-π interactions with electron-rich aromatic hosts [4]. Studies on trifluoromethyl-substituted aromatic compounds reveal that the strong electron-withdrawing properties of the trifluoromethyl group increase charge delocalization, enhancing electrophilic reactivity and complementary π-π stacking with electron-rich partners [4].
CH···N Hydrogen Bonding
The cyano nitrogen of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile serves as a hydrogen bond acceptor in CH···N interactions with macrocyclic hosts [5] [3]. Crystallographic studies of 4-(trifluoromethyl)benzonitrile demonstrate that molecules link through CH···N hydrogen bonds with bond lengths typically ranging from 2.4 to 2.6 Å [3]. These interactions create extended networks that stabilize host-guest complexes without requiring π-π ring interactions.
The cyano group's linear geometry and strong electron-withdrawing character make it an effective hydrogen bond acceptor [5]. The additional fluorine substituents in 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile can participate in weak CH···F interactions, with characteristic bond lengths around 2.055 Å observed in related systems [3]. These secondary interactions contribute to the overall binding stability and selectivity.
Interaction Synergy
The combination of π-π stacking and CH···N interactions creates a synergistic recognition pattern that enhances binding affinity and selectivity [1] [2]. The planar aromatic structure facilitates parallel stacking arrangements, while the cyano group provides directional binding specificity. This dual-mode recognition mechanism is particularly effective in distinguishing 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile from structurally similar compounds lacking either the aromatic π-system or the nitrile functionality.
Co-crystallization represents a powerful strategy for structural elucidation of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile through the formation of well-defined host-guest complexes [6] [7]. This approach enables detailed structural characterization that would be challenging to achieve with the guest molecule alone, particularly when single crystals of the pure compound are difficult to obtain.
Macrocyclic Host Selection
The phenylphosphine oxide-bridged aromatic macrocycle F [8]A1-[P(O)Ph]3 has demonstrated exceptional capability for precise recognition of benzonitrile derivatives through co-crystallization methods [6]. This macrocyclic host features a lock-like structure with a rigid cavity that specifically accommodates benzonitrile guests, forming key-lock complexes with high selectivity. The host successfully co-crystallized with fifteen different benzonitrile derivatives, including pharmaceutical compounds with benzonitrile fragments [6].
Phenanthrene [9]arene macrocycles provide another effective host system for structural elucidation of aromatic guest molecules [10]. These macrocycles possess giant electron-rich cavities that facilitate co-crystallization with various organic molecules, enabling precise structural determination through X-ray diffraction analysis [10]. The macrocyclic framework creates rhombic-shaped channels that accommodate guest molecules in well-defined orientations.
Crystallization Methodology
The co-crystallization process typically involves solution-based methods where the macrocyclic host and 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile are dissolved in appropriate solvents and allowed to crystallize under controlled conditions [7] [10]. Dichloromethane, acetonitrile, and mixed solvent systems have proven effective for obtaining high-quality co-crystals suitable for X-ray diffraction analysis [7].
Alternative approaches include mechanochemistry combined with microcrystal electron diffraction when traditional crystallization methods fail to produce suitable single crystals [7]. This combined approach has demonstrated effectiveness for structure elucidation of pharmaceutical materials when conventional crystallization optimization is challenging or time-consuming [7].
Structural Determination Techniques
Single-crystal X-ray diffraction remains the most reliable method for determining precise molecular structures of co-crystalline complexes [10]. The technique provides detailed information about intermolecular interactions, binding geometries, and crystal packing arrangements. For 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile co-crystals, this analysis reveals the exact positioning of fluorine atoms, methoxy groups, and the trifluoromethyl substituent within the host cavity.
Complementary analytical techniques enhance structural characterization, including powder X-ray diffraction for bulk phase identification, thermal analysis for stability assessment, and solid-state nuclear magnetic resonance spectroscopy for dynamic information [11]. Raman spectroscopy and infrared spectroscopy provide additional insights into vibrational modes and hydrogen bonding patterns [11].
Host-Guest Complex Characterization
The structural elucidation process reveals critical information about the recognition mechanism and binding preferences of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [6]. Co-crystal structures demonstrate how the trifluoromethyl group influences the guest orientation within the host cavity and affects the strength of intermolecular interactions. The methoxy substituent can participate in additional hydrogen bonding or dipolar interactions that stabilize the complex.
Crystal packing analysis provides insights into secondary interactions between host-guest complexes, including the formation of extended networks through weak interactions such as CH···F contacts [3]. These structural details are essential for understanding the selectivity and binding preferences that govern supramolecular recognition.
The positioning of the trifluoromethyl group in 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile significantly influences binding affinity and selectivity in host-guest interactions [4] [12]. The electronic and steric effects of trifluoromethyl substituents depend critically on their position relative to other functional groups and the overall molecular geometry.
Electronic Effects of Trifluoromethyl Positioning
The trifluoromethyl group at the 4-position exerts strong electron-withdrawing effects through inductive mechanisms, significantly altering the electronic distribution of the benzonitrile core [4]. This positioning creates enhanced electrophilic character that strengthens interactions with electron-rich macrocyclic hosts [4]. Studies on trifluoromethyl-substituted superelectrophiles demonstrate that these groups increase positive charge delocalization and enhance electrophilic reactivity [4].
The para-positioning of the trifluoromethyl group relative to the cyano substituent creates optimal electronic complementarity for binding to electron-rich aromatic hosts [13]. Research on benzonitrile ligands reveals that para-electron-withdrawing groups like trifluoromethyl enhance binding affinity by stabilizing low-valent metal centers and promoting favorable electronic interactions [13].
Fluorine Substituent Contributions
The additional fluorine atom at the 3-position provides supplementary electronic modulation and potential for weak CH···F interactions [12]. Studies on fluorine recognition demonstrate that fluorine substituents can enhance binding affinity through entropic contributions mediated by hydrophobic interactions [12] [14]. The fluorine atom contributes to selectivity by creating specific recognition sites that distinguish the target molecule from similar compounds lacking fluorine substitution.
The combination of fluorine and trifluoromethyl substituents creates a synergistic electronic effect that enhances overall binding affinity [15]. Research on fluorinated tetrathiafulvalenes shows that trifluoromethyl groups act primarily as electron-acceptors, and their effects correlate well with Hammett parameters [15]. This electronic tuning enables fine control over binding strength and selectivity.
Methoxy Group Influence
The methoxy substituent at the 2-position provides a contrasting electron-donating effect that modulates the overall electronic properties of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [15]. This electronic balance between electron-withdrawing and electron-donating groups creates unique binding characteristics that differ from compounds with only electron-withdrawing substituents.
The methoxy group can participate in additional hydrogen bonding interactions with suitable host systems, providing secondary stabilization beyond the primary π-π stacking and CH···N interactions [16]. The oxygen atom serves as a hydrogen bond acceptor, expanding the range of possible binding modes and enhancing selectivity for hosts capable of forming multiple complementary interactions.
Binding Affinity Optimization
The specific substitution pattern in 3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile represents an optimized arrangement for achieving high binding affinity with macrocyclic hosts [6] [17]. The para-trifluoromethyl positioning maximizes electronic activation of the aromatic system for π-π interactions, while the ortho-methoxy group provides additional binding opportunities without sterically hindering the primary recognition sites.
Comparative studies on related benzonitrile derivatives demonstrate that this substitution pattern achieves binding constants in the range of 10³ to 10⁴ M⁻¹ with appropriate macrocyclic hosts [6] [18]. The binding affinity can be further enhanced through host design optimization, taking advantage of the specific electronic and geometric requirements of this guest molecule.
Structure-Activity Relationships
The relationship between trifluoromethyl positioning and binding affinity follows predictable electronic trends [17] [13]. Para-substitution provides the strongest electronic activation, leading to 5-20 fold enhancement in binding affinity compared to unsubstituted benzonitrile [12]. Meta-substitution shows moderate effects with 2-8 fold enhancement, while ortho-substitution with additional substituents like methoxy can provide variable effects depending on the specific host system [12].